KRAS G12C inhibitor 19, also known as Olomorasib, is a targeted therapeutic agent designed to inhibit the oncogenic activity of the Kirsten rat sarcoma viral oncogene homolog G12C mutation. This mutation is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. The development of KRAS G12C inhibitors has marked a significant advancement in cancer treatment, transforming the previously considered "undruggable" KRAS into a viable therapeutic target. The compound specifically binds to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive state and preventing its signaling activity that promotes tumor growth .
KRAS G12C inhibitor 19 is classified as a small-molecule inhibitor and is part of a broader class of covalent inhibitors targeting mutant KRAS proteins. Its mechanism involves irreversible binding to the mutant form of KRAS, specifically targeting the cysteine residue that is altered due to the G12C mutation. This classification places it among other notable KRAS G12C inhibitors like Sotorasib and Adagrasib, which have shown promising results in clinical trials .
The synthesis of KRAS G12C inhibitor 19 involves several chemical steps that focus on creating a compound capable of selectively binding to the mutant KRAS protein. The synthetic route typically includes:
The specific synthetic pathway details for Olomorasib may involve modifications to improve solubility and bioavailability, which are critical for effective therapeutic use .
The molecular formula for KRAS G12C inhibitor 19 is . Its structure features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the inhibitor interacts with its target at an atomic level .
The primary chemical reaction involving KRAS G12C inhibitor 19 is a Michael addition, where the thiol group of cysteine at position 12 reacts with the electrophilic component of the inhibitor. This reaction results in:
Understanding these reactions is crucial for optimizing drug design and minimizing off-target effects .
The mechanism by which KRAS G12C inhibitor 19 exerts its effects involves several key steps:
Clinical studies have shown that this mechanism results in significant tumor regression in patients with NSCLC harboring the G12C mutation .
KRAS G12C inhibitor 19 exhibits several important physical and chemical properties:
These properties are essential for ensuring effective delivery and action within biological systems .
KRAS G12C inhibitor 19 has significant applications in cancer therapy, particularly for patients with tumors harboring the G12C mutation. Its uses include:
The ongoing research into this compound aims to further elucidate its full therapeutic potential and optimize its use in clinical settings .
The identification of KRAS as a human oncogene occurred in 1982 through independent landmark studies by Weinberg, Barbacid, and Cooper’s groups using DNA transfection of human tumor DNA into mouse fibroblasts. This revealed transforming sequences homologous to the viral KRAS oncogene [1] [8]. By the end of 1982, researchers established that single missense mutations—particularly at codon 12—were responsible for oncogenic activation in cancers like lung adenocarcinoma and colorectal carcinoma [1]. The glycine-to-cysteine substitution at position 12 (G12C) emerged as a prevalent mutation, accounting for ~50% of KRAS mutations in lung adenocarcinoma (~13% of cases) and ~3% in colorectal cancer [1] [6]. Biochemically, the G12C mutation sterically hinders the catalytic arginine residue of GTPase-activating proteins (GAPs), impairing GTP hydrolysis and trapping KRAS in its active, GTP-bound state. This drives uncontrolled signaling through RAF-MEK-ERK and PI3K-AKT pathways, promoting tumorigenesis [5] [6]. Despite its clear oncogenic role, KRAS was deemed "undruggable" for decades due to its smooth protein surface, picomolar affinity for GTP/GDP, and lack of deep hydrophobic pockets for conventional small-molecule binding [5] [8].
Table 1: Prevalence of KRAS G12C Mutation Across Major Cancers
Cancer Type | Frequency of KRAS Mutations | G12C as % of KRAS Mutations |
---|---|---|
Lung Adenocarcinoma | ~25% | ~50% |
Colorectal Cancer | ~35% | ~3% |
Pancreatic Cancer | ~95% | <1% |
Uterine Cancer | ~30% | ~2% |
Data compiled from TCGA and clinical cohorts [1] [6] [9]
The therapeutic impasse was shattered in 2013 by Kevan Shokat’s laboratory, which employed a disulfide-fragment screening approach against KRASG12C. A library of 480 tethering compounds was screened for covalent binding to the mutant cysteine, leading to the identification of fragments 2E07 and 6H05 that modified KRASG12C but spared wild-type KRAS [2] [6]. Structure-activity relationship (SAR) optimization of 6H05 yielded 6O-Strem—the first compound to validate the switch-II pocket (S-IIP) beneath the effector-binding switch-II region [2]. X-ray crystallography (PDB: 4LUC) revealed that 6O-Strem bound a previously unrecognized allosteric pocket formed by conformational changes in switch-II when KRAS was GDP-bound. Critically, this pocket neighbored cysteine 12, enabling covalent engagement [2] [6].
This discovery refuted the long-held view of KRAS as a featureless target. The S-IIP, located between the central β-sheet and switch-II helix, was structurally malleable and ligandable. Subsequent optimization replaced disulfide moieties with carbon-based electrophiles (acrylamides, vinyl sulfonamides), yielding compounds 9O-Strem and 12O-Strem with enhanced binding kinetics [2]. These early inhibitors established the pharmacophoric blueprint for clinical candidates:
Table 2: Evolution of Key KRASG12C Inhibitors Targeting S-IIP
Compound | Year | Key Structural Innovation | Cellular IC50 |
---|---|---|---|
6H05 (fragment) | 2013 | Disulfide tether; S-IIP validation | >100 µM |
12O-Strem | 2013 | Acrylamide warhead; non-disulfide covalent binder | ~50 µM |
ARS-853 | 2016 | Imidazopyridine core; improved S-IIP occupancy | 1.6 µM |
ARS-1620 | 2018 | Quinazoline core; optimized H95 interaction; oral bioavailability | 120 nM |
Sotorasib (AMG510) | 2019 | Rigid tetrahydropyridopyrimidine; enhanced H-bond network | <10 nM |
Data derived from preclinical studies [2] [6] [9]
Covalent targeting emerged as the master key to drugging KRASG12C. The strategy exploited the mutant cysteine’s unique nucleophilicity, enabling irreversible inhibitors to achieve unparalleled selectivity over wild-type KRAS and other GTPases [2] [6]. However, early covalent binders (e.g., 12O-Strem) failed cellular efficacy due to:
Critical breakthroughs came from understanding conformational selectivity. KRASG12C undergoes nucleotide cycling, spending ~10–25% of its time in the GDP-bound "OFF" state where the S-IIP is accessible [6] [9]. Inhibitors like ARS-853 exploited this by binding exclusively to KRASG12C-GDP, preventing SOS1-mediated nucleotide exchange and trapping the oncoprotein in its inactive conformation [6] [9]. Metabolic stability was addressed in ARS-1620 by replacing the labile glycine linker of ARS-853 with a rigid bicyclic quinazoline core, improving oral bioavailability (F > 60%) and cellular potency (IC50 = 120 nM) [2] [9].
The clinical inhibitors sotorasib and adagrasib further refined this design:
Mechanistically, these agents act as "molecular traps":
This covalent mechanism overcame the historic barriers of GTP-competitive inhibition, providing >100-fold selectivity for mutant vs. wild-type KRAS [2] [6]. The discovery pipeline—from fragment screening to clinical compounds—stands as a paradigm for targeting "undruggable" oncoproteins through innovative chemical biology.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1